N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
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Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H26N2O4S and its molecular weight is 450.55. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Exploration
N-substituted benzene sulfonamide derivatives, including compounds structurally related to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide, have been actively explored for their pharmacological properties. A study synthesizing a series of these compounds from substituted anthranilic acids derived amino quinazolines and substituted benzene sulphonamides found significant diuretic, antihypertensive, and anti-diabetic potential in rats. Notably, one compound exhibited potent activity compared to standard drugs, highlighting the therapeutic potential of this chemical class (Rahman et al., 2014).
Molecular Structure and Interactions
The molecular structure and interactions of similar sulfonamide derivatives have been studied in depth. For instance, Gliquidone, a compound with a related structure, was analyzed for its intramolecular and intermolecular interactions. The study revealed specific hydrogen bond formations leading to the establishment of hydrogen-bonded chains, a characteristic potentially influencing the molecule's pharmacological properties (Gelbrich et al., 2011).
Antitumor Potential
A remarkable study synthesized novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, demonstrating potent in vitro antitumor activity. The compounds were synthesized starting from 4-(3-oxo-cyclohex-1-enylamino)benzenesulfonamide and evaluated for their efficacy against cancer cells. Several compounds outperformed the reference drug Doxorubicin in terms of potency, marking a significant advancement in cancer treatment research (Alqasoumi et al., 2010).
properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-17-13-22(14-18(2)25(17)31-3)32(29,30)26-21-10-11-23-20(15-21)9-12-24(28)27(23)16-19-7-5-4-6-8-19/h4-8,10-11,13-15,26H,9,12,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEHOBPTLCJCNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide |
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